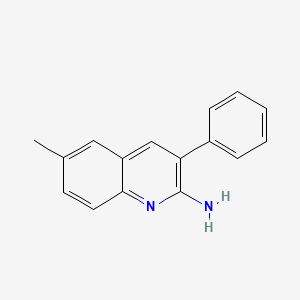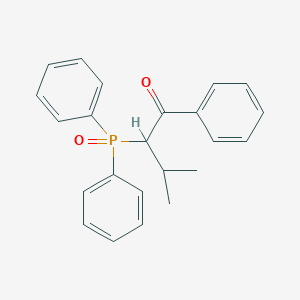
2-(Diphenylphosphoryl)-3-methyl-1-phenylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diphenylphosphoryl)-3-methyl-1-phenylbutan-1-one is an organophosphorus compound characterized by the presence of a diphenylphosphoryl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphoryl)-3-methyl-1-phenylbutan-1-one typically involves the reaction of diphenylphosphine oxide with appropriate alkylating agents under controlled conditions. One common method includes the use of a Grignard reagent, where the diphenylphosphine oxide reacts with a suitable alkyl halide in the presence of a magnesium catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Solvent-impregnated resins and ionic liquids may be used to facilitate the extraction and purification of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diphenylphosphoryl)-3-methyl-1-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the phosphoryl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various phosphine oxides, phosphines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(Diphenylphosphoryl)-3-methyl-1-phenylbutan-1-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential role in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 2-(Diphenylphosphoryl)-3-methyl-1-phenylbutan-1-one involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This compound may also modulate signaling pathways by interacting with specific receptors and altering their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphoryl azide: Known for its use in azide-alkyne cycloaddition reactions.
Diphenylphosphine oxide: A precursor in the synthesis of various organophosphorus compounds.
Triphenylphosphine oxide: Commonly used as a byproduct in many organic reactions involving phosphines.
Uniqueness
2-(Diphenylphosphoryl)-3-methyl-1-phenylbutan-1-one is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to other similar compounds.
Propriétés
Numéro CAS |
89091-86-1 |
|---|---|
Formule moléculaire |
C23H23O2P |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
2-diphenylphosphoryl-3-methyl-1-phenylbutan-1-one |
InChI |
InChI=1S/C23H23O2P/c1-18(2)23(22(24)19-12-6-3-7-13-19)26(25,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18,23H,1-2H3 |
Clé InChI |
RLKULRHZMZNVKC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)C1=CC=CC=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Nitrophenyl)methyl]pyridin-1-ium perchlorate](/img/structure/B14132658.png)

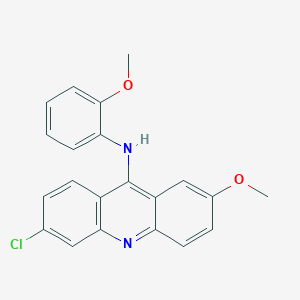
![6-[3-(Trifluoromethyl)phenyl]quinoline](/img/structure/B14132685.png)

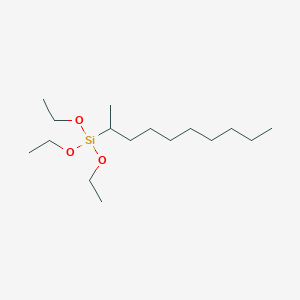
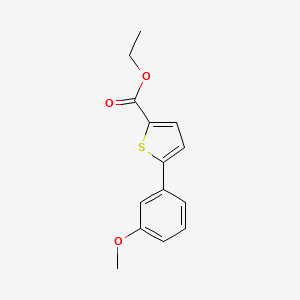
![Ethanone, 1-[4-(4-heptylcyclohexyl)phenyl]-, trans-](/img/structure/B14132701.png)
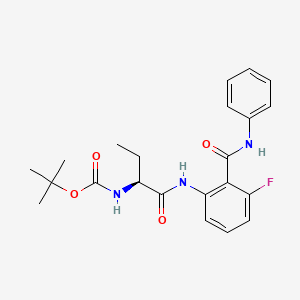
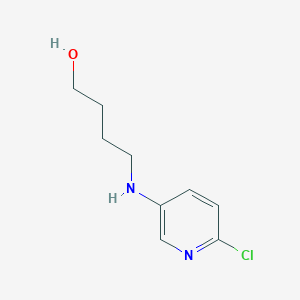
![1-[1-Methyl-2-[(2-methylpropyl)amino]-2-oxoethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B14132717.png)
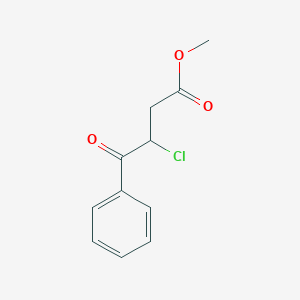
![6-Methylbenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B14132749.png)
